3-Chloro-7H-benzo[de]anthracen-7-one
CAS No.: 6409-44-5
Cat. No.: VC3834812
Molecular Formula: C17H9ClO
Molecular Weight: 264.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6409-44-5 |
|---|---|
| Molecular Formula | C17H9ClO |
| Molecular Weight | 264.7 g/mol |
| IUPAC Name | 3-chlorobenzo[b]phenalen-7-one |
| Standard InChI | InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H |
| Standard InChI Key | QLCFFBOGHZDLGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Chloro-7H-benzo[de]anthracen-7-one (CAS No. 6409-44-5) belongs to the benzanthrone family, a class of fused polycyclic aromatic ketones. The compound’s IUPAC name, 3-chlorobenzo[b]phenalen-7-one, reflects its chloro substituent at the 3-position of the benzo[de]anthracene backbone . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.71 g/mol | |
| InChI Key | QLCFFBOGHZDLGO-UHFFFAOYSA-N | |
| SMILES | C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
The planar structure of the molecule facilitates π-π stacking interactions, which are critical for its optical properties.
Structural Derivatives and Analogues
Halogenated benzanthrones, such as the 3-iodo derivative (CAS No. 36189-45-4) , demonstrate how substituents at the 3-position influence electronic properties. The chloro group in 3-Chloro-7H-benzo[de]anthracen-7-one enhances electron-withdrawing effects, altering absorption and emission spectra compared to the parent benzanthrone (CAS No. 82-05-3) .
Synthesis and Manufacturing
Halogenation of Benzanthrone
The most common synthesis route involves the direct chlorination of 7H-benzo[de]anthracen-7-one (benzanthrone) using chlorine gas or chlorinating agents like in the presence of Lewis acids. Reaction conditions—such as temperature (80–120°C) and solvent (e.g., dichloromethane or chlorobenzene)—determine regioselectivity and yield.
Physical and Chemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 150–175°C , with variations depending on purity. Vapor pressure data for benzanthrone derivatives follow the Antoine equation:
where is in atm and in Kelvin . The chloro substituent likely reduces volatility compared to the parent compound.
Spectroscopic Characteristics
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UV-Vis Spectroscopy: Absorption maxima in the 350–400 nm range, attributed to π→π* transitions in the aromatic system .
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Fluorescence: Emission peaks between 450–500 nm, with quantum yields dependent on solvent polarity .
Applications in Industry and Research
Vat Dyes and Textile Chemistry
3-Chloro-7H-benzo[de]anthracen-7-one is a key intermediate in producing vat dyes, renowned for their colorfastness and resistance to bleaching. The chloro group enhances light absorption, enabling vibrant shades in cotton and wool fabrics.
Fluorescent Probes and Bioimaging
The compound’s rigid structure and fluorescence properties make it a candidate for biochemical assays. Modifications to improve water solubility could expand its use in cellular imaging.
Materials Science
As a precursor for organic semiconductors, the compound’s electron-deficient aromatic system supports charge transport in thin-film transistors. Recent studies explore its doping effects in polymer matrices for optoelectronic devices .
Recent Advances and Future Directions
Derivative Synthesis
The synthesis of iodo and phenylethynyl analogues highlights opportunities to tailor electronic properties for specific applications. For instance, iodine’s heavy-atom effect could enhance intersystem crossing in photodynamic therapy agents.
Sustainable Manufacturing
Future research may focus on catalytic chlorination methods to reduce waste and improve atom economy. Biocatalytic approaches using halogenase enzymes are also under exploration.
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